

Spectroscopic Analysis of 5-(2-Phenylethyl)cyclohexane-1,3-dione: A Technical Guide

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Compound of Interest

Compound Name: 5-(2-Phenylethyl)cyclohexane-1,3-dione

Cat. No.: B560845

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This technical guide provides an in-depth analysis of the spectroscopic characteristics of **5-(2-Phenylethyl)cyclohexane-1,3-dione**, a diketone of interest in synthetic chemistry and drug discovery. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **5-(2-Phenylethyl)cyclohexane-1,3-dione** based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.35 - 7.20	m	5H	Aromatic protons (C ₆ H ₅)
~ 3.50	t	1H	Methine proton (CH at C5)
~ 2.80 - 2.60	m	4H	Methylene protons (CH ₂ at C2, C4, C6)
~ 2.70	t	2H	Benzylic protons (Ar-CH ₂)
~ 1.90	q	2H	Ethyl protons (Ar-CH ₂ -CH ₂)

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ , ppm)	Assignment
~ 203.0	Carbonyl carbons (C1, C3)
~ 141.0	Quaternary aromatic carbon (C-Ar)
~ 128.5	Aromatic carbons (CH-Ar)
~ 126.0	Aromatic carbon (CH-Ar)
~ 50.0	Methylene carbons (C2, C6)
~ 45.0	Methine carbon (C5)
~ 38.0	Methylene carbon (C4)
~ 33.0	Benzylic carbon (Ar-CH ₂)
~ 31.0	Ethyl carbon (Ar-CH ₂ -CH ₂)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3050	Medium	Aromatic C-H stretch
~ 2950 - 2850	Strong	Aliphatic C-H stretch
~ 1715	Strong	C=O stretch (saturated ketone) [1] [2]
~ 1600, 1495, 1450	Medium-Weak	Aromatic C=C skeletal vibrations

Mass Spectrometry (MS)

m/z (Mass-to-Charge Ratio)	Interpretation
230	[M] ⁺ (Molecular Ion)
139	[M - C ₆ H ₅ CH ₂ CH ₂] ⁺
105	[C ₆ H ₅ CH ₂ CH ₂] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **5-(2-Phenylethyl)cyclohexane-1,3-dione**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[\[3\]](#)
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[\[3\]](#)
- Gently vortex or sonicate the mixture to ensure complete dissolution.[\[3\]](#)

- Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.[\[3\]](#)
- Wipe the exterior of the NMR tube with a lint-free tissue and cap it securely.[\[3\]](#)

Instrument Setup and Data Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.[\[3\]](#)
- Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[\[3\]](#)
- Tune and match the probe to the appropriate nucleus (^1H or ^{13}C).[\[3\]](#)
- Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay, and initiate data acquisition.[\[3\]](#)

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind a small amount of the solid sample into a fine powder using an agate mortar and pestle.
- Mix the powdered sample with dry potassium bromide (KBr) in a ratio of approximately 1:100 (sample:KBr).
- Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Record the spectrum, typically in the range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

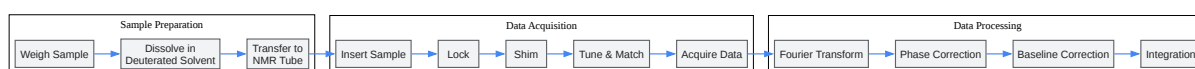
- For a thermally stable and volatile compound like **5-(2-Phenylethyl)cyclohexane-1,3-dione**, gas chromatography-mass spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.[4]
- The sample is introduced through a heated inlet and vaporized.[5]
- In the ion source, the gaseous molecules are bombarded with high-energy electrons, leading to ionization and fragmentation.[4]

Mass Analysis and Detection:

- The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating the mass spectrum.

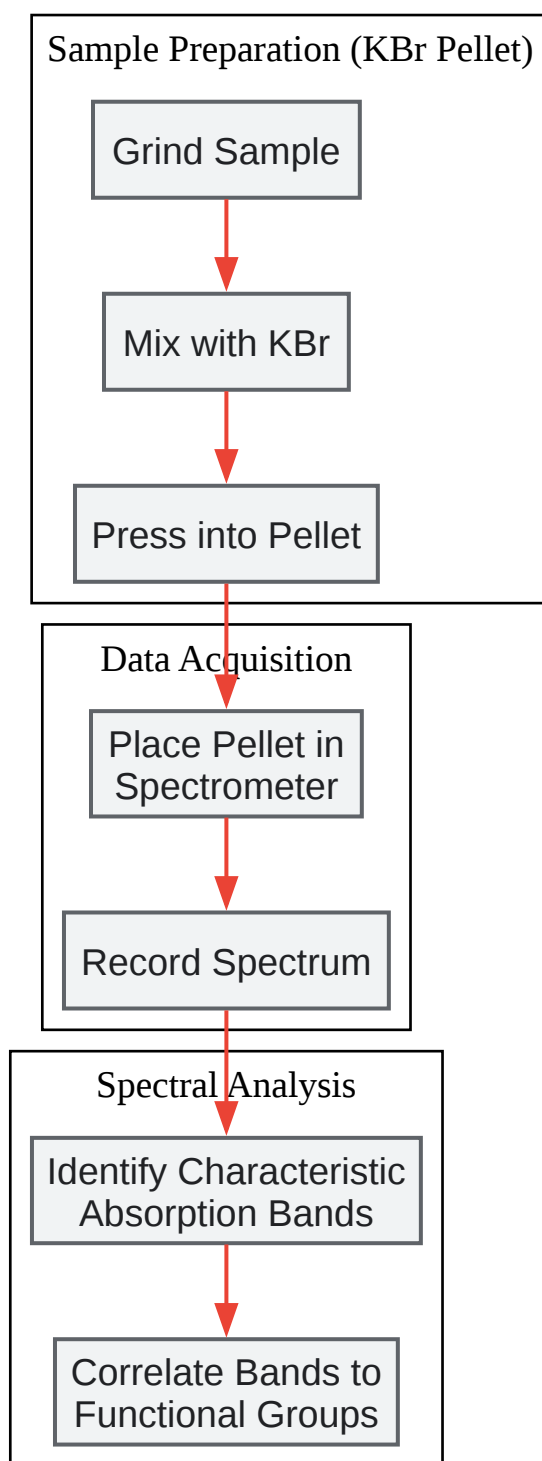
Visualized Workflows

The following diagrams illustrate the general experimental workflows for NMR, IR, and MS analyses.



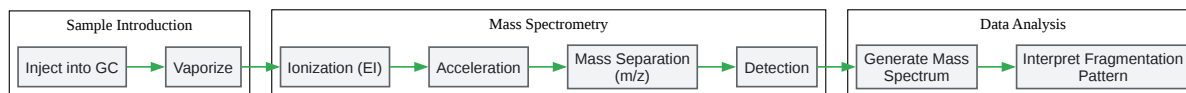
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General workflow for NMR spectroscopy.



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General workflow for GC-MS.

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